molecular formula C5H5F3O3 B12533703 Trifluoromethyl 3-oxobutanoate CAS No. 668980-87-8

Trifluoromethyl 3-oxobutanoate

Cat. No.: B12533703
CAS No.: 668980-87-8
M. Wt: 170.09 g/mol
InChI Key: DSTCFVLLZSQKGQ-UHFFFAOYSA-N
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Description

Trifluoromethyl 3-oxobutanoate is a chemical compound known for its unique properties due to the presence of the trifluoromethyl group. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, medicine, and industry. The trifluoromethyl group imparts increased electrophilicity and reactivity, making it a valuable precursor in the synthesis of various heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethyl 3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with various reagents under specific conditions. For instance, the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate can undergo reactions with ammonium acetate and 1-aminonaphthalene to produce different derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed reactions is common in industrial settings to facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonium acetate, 1-aminonaphthalene, and various transition-metal catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include trifluoromethylated pyrrole, furan, pyrazole, imidazole, oxazole, thiazole, pyridine, and other heterocycles .

Mechanism of Action

The mechanism of action of trifluoromethyl 3-oxobutanoate involves its ability to act as an electrophilic intermediate in various chemical reactions. The trifluoromethyl group increases the electrophilicity of the compound, making it highly reactive in transition-metal-catalyzed reactions. These reactions often involve the formation of metal carbene species, which can undergo insertion reactions and ylide formations to produce diverse products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trifluoromethyl 3-oxobutanoate include:

Uniqueness

This compound is unique due to its high electrophilicity and reactivity, which are imparted by the trifluoromethyl group. This makes it a valuable precursor in the synthesis of a wide range of heterocycles and other complex molecules .

Properties

CAS No.

668980-87-8

Molecular Formula

C5H5F3O3

Molecular Weight

170.09 g/mol

IUPAC Name

trifluoromethyl 3-oxobutanoate

InChI

InChI=1S/C5H5F3O3/c1-3(9)2-4(10)11-5(6,7)8/h2H2,1H3

InChI Key

DSTCFVLLZSQKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC(F)(F)F

Origin of Product

United States

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